molecular formula C10H12N2O B2405039 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide CAS No. 220247-53-0

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide

Cat. No.: B2405039
CAS No.: 220247-53-0
M. Wt: 176.219
InChI Key: DPCGMMLZFLMVGJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide can be synthesized using various methods. Traditional methods include the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst . Another method involves the Bischler-Napieralski reaction, which cyclizes β-phenylethylamine derivatives using phosphorus oxychloride . Recent approaches include enyne metathesis and [2 + 2 + 2] cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
  • 1,2,3,4-Tetrahydroisoquinoline-6-carboxamide
  • 1,2,3,4-Tetrahydroisoquinoline-8-carboxamide

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing selective inhibitors and studying structure-activity relationships .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGMMLZFLMVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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